

Application Notes and Protocols for FAK Inhibition with Immunotherapy in Preclinical Models

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Compound of Interest		
Compound Name:	Fak-IN-23	
Cat. No.:	B15578784	Get Quote

Note: As of December 2025, publicly available preclinical data for the specific FAK inhibitor "Fak-IN-23" in combination with immunotherapy is limited. Therefore, these application notes and protocols are based on the well-characterized FAK inhibitor, Defactinib (VS-6063), as a representative agent of this class. Researchers should adapt these guidelines to their specific experimental needs and the characteristics of the FAK inhibitor being used.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in tumor progression, metastasis, and the regulation of the tumor microenvironment (TME).[1][2] FAK signaling promotes an immunosuppressive TME by contributing to the fibrotic stroma, which can act as a physical barrier to immune cell infiltration, and by recruiting immunosuppressive cell populations.[3] Inhibition of FAK has been shown to remodel the TME, leading to decreased fibrosis, reduced numbers of regulatory T cells (Tregs), and increased infiltration of cytotoxic CD8+ T cells, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[4] This document provides a guide for researchers on the preclinical application of FAK inhibitors in combination with immunotherapy.

Data Presentation



The following tables summarize quantitative data from preclinical studies investigating the combination of FAK inhibitors with immunotherapy.

Table 1: In Vivo Efficacy of FAK Inhibitor and Anti-PD-1 Combination Therapy

Cancer Model	FAK Inhibitor	Immunotherap y	Key Findings	Reference
Colorectal Carcinoma (MC38)	VS-4718	Anti-PD-1	Extended median overall survival to 42 days (combination) vs. 21 days (vehicle), 25 days (anti-PD-1 alone), and 28 days (VS-4718 alone). 30% of combination- treated mice were alive at day 56, versus 0% in all other groups.	[5]
Adrenocortical Carcinoma (Xenograft)	Defactinib	Mitotane (Chemotherapy)	Combination treatment significantly reduced tumor volume and the number of macrometastase s compared to mitotane alone and control groups.	[6]

Table 2: Effects of FAK Inhibition on the Tumor Immune Microenvironment

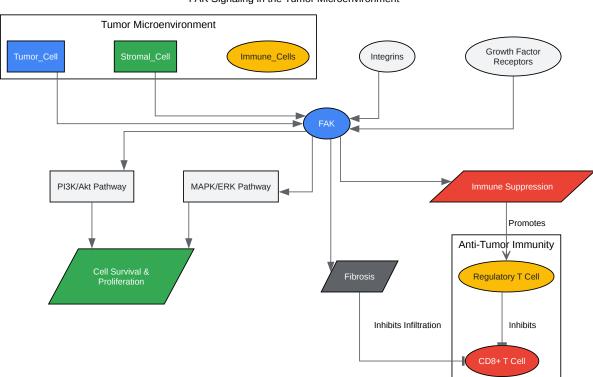


Cancer Model	FAK Inhibitor	Effect on Immune Cells	Effect on Stroma	Reference
Pancreatic Cancer (KPC model)	Defactinib	Increased CD8+ T cell infiltration, Reduced Treg infiltration.	Reduced fibrosis.	[3]
Squamous Cell Carcinoma	FAK knockdown	Increased CD8+ T cells, Decreased Tregs.	Not specified.	[7]
Various Xenograft Models	Defactinib/VS- 4718	Reduced tumor- associated macrophages.	Not specified.	[5]

Signaling Pathways and Experimental Workflows FAK Signaling in the Tumor Microenvironment and Evasion of Anti-Tumor Immunity

FAK is a central node in signaling pathways that promote cancer cell survival, proliferation, and invasion. Within the TME, FAK activity in cancer cells and stromal cells contributes to an immunosuppressive landscape. FAK signaling can lead to the production of cytokines and chemokines that recruit Tregs and myeloid-derived suppressor cells (MDSCs) while limiting the infiltration and function of cytotoxic CD8+ T cells. Furthermore, FAK promotes the deposition of extracellular matrix components, leading to a dense fibrotic stroma that physically impedes immune cell access to the tumor.

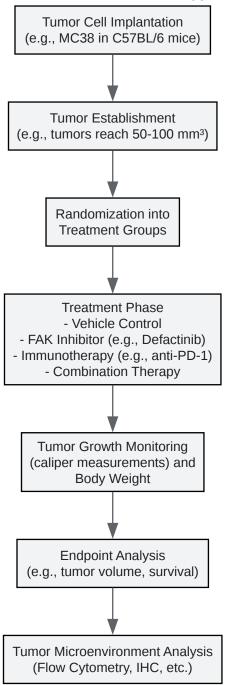




FAK Signaling in the Tumor Microenvironment



Workflow for FAK Inhibitor and Immunotherapy Combination Study



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